methyl (4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
Description
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Properties
IUPAC Name |
methyl N-[4-[[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-25-17(21)20-14-4-6-15(7-5-14)28(23,24)19-12-18(22,13-8-9-26-11-13)16-3-2-10-27-16/h2-11,19,22H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYQHYIRDNRLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 407.5 g/mol. Its structure features a furan ring, a thiophene moiety, and a sulfamoyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 2097920-51-7 |
Enzyme Inhibition
Preliminary studies indicate that this compound acts as an inhibitor of butyrylcholinesterase (BChE) , an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The compound's structural features enhance its interaction with BChE, suggesting a potential mechanism of competitive inhibition.
Key Findings:
- Inhibition of BChE: The compound shows promising activity against BChE, which is critical in cholinergic signaling pathways.
- Molecular Docking Studies: These studies suggest that the compound fits well into the active site of BChE, indicating strong binding affinity and potential efficacy as a therapeutic agent.
Case Studies and Research Findings
-
Neuroprotective Effects:
- A study demonstrated that derivatives of this compound exhibited neuroprotective properties in cell cultures exposed to neurotoxic agents. This suggests its potential use in developing treatments for neurodegenerative diseases.
-
Antioxidant Activity:
- Research has shown that the compound possesses antioxidant properties, which could help mitigate oxidative stress in neuronal cells, further supporting its role in neuroprotection.
-
Cytotoxicity Studies:
- Cytotoxicity assays against various cancer cell lines indicated that the compound selectively inhibits cancer cell proliferation while sparing normal cells, highlighting its potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Furan and Thiophene Derivatives: Initial reactions involve the synthesis of furan and thiophene derivatives through standard organic reactions.
- Sulfamoylation: The introduction of the sulfamoyl group is achieved through reaction with appropriate sulfonamide reagents.
- Carbamate Formation: Finally, the carbamate linkage is formed using methyl chloroformate or similar reagents under controlled conditions.
Scientific Research Applications
Chemistry
In synthetic chemistry, methyl (4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate serves as a valuable building block for the creation of more complex molecules. Its unique structural components allow chemists to explore new synthetic pathways and develop novel compounds.
Biology
Research has indicated potential biological activities associated with this compound, particularly its antimicrobial and anticancer properties. Studies have shown that it may inhibit certain enzymes or receptors involved in disease pathways, suggesting possible therapeutic applications in treating infections and cancer.
Medicine
The compound is being investigated for its therapeutic effects, especially concerning inflammatory and infectious diseases. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation, making it a candidate for drug development.
Industry
In industrial applications, this compound can be utilized in the production of advanced materials with specific electronic and optical properties. Its unique combination of functional groups makes it suitable for applications in organic electronics and photonics.
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl (4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate?
The synthesis of this compound involves three key steps:
- Sulfamoyl linkage formation : React a sulfonyl chloride intermediate with a secondary amine (e.g., 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine) under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
- Carbamate introduction : Treat the resulting sulfonamide with methyl chloroformate in the presence of a base (e.g., sodium bicarbonate) at 0–5°C to avoid side reactions .
- Heterocyclic moiety assembly : Optimize furan and thiophene incorporation via nucleophilic substitution or cyclization reactions, using catalysts like HCl in chloroform .
Validation: Confirm intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the carbamate (–OCO–), sulfamoyl (–SONH–), and heterocyclic substituents. Look for characteristic shifts: carbamate carbonyl (~155 ppm in C NMR) and sulfamoyl protons (δ 6.5–7.5 ppm in H NMR) .
- X-ray crystallography : Resolve potential stereochemical ambiguities, especially around the hydroxy and heterocyclic groups, as seen in disordered cyclohexene rings in related carbamates .
- Mass spectrometry : HRMS ensures molecular weight accuracy (e.g., [M+H] or [M+Na] peaks) .
Basic: What safety protocols should researchers follow when handling this compound?
- Hazard mitigation : Despite limited toxicity data for this specific compound, assume risks associated with carbamates (e.g., respiratory irritation) and sulfonamides (e.g., sensitization). Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store away from oxidizers and moisture .
Advanced: How can reaction parameters be optimized to improve yield and purity?
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., chloroform vs. THF), and catalyst loading (e.g., HCl concentration) to identify optimal conditions. Use response surface methodology to model interactions .
- Flow chemistry : Implement continuous-flow systems to enhance reproducibility and scalability, as demonstrated in diazomethane synthesis .
- Purification : Employ column chromatography (silica gel with ethyl acetate/hexane gradients) or recrystallization (chloroform/alcohol mixtures) to isolate high-purity product .
Advanced: How should researchers address contradictions in spectral data or crystallographic disorder?
- Case study : If X-ray diffraction reveals disorder (e.g., in the hydroxyethyl group), refine occupancy ratios using software like SHELXL and validate against NMR data .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility causing spectral broadening .
- Cross-validation : Compare HRMS, elemental analysis, and IR spectroscopy to resolve discrepancies in functional group assignments .
Advanced: What computational strategies predict metabolic stability or reactivity of this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carbamate and sulfamoyl groups to assess hydrolytic stability .
- Molecular docking : Screen against aldehyde oxidase (AO) or cytochrome P450 enzymes to predict metabolic pathways, as shown for trifluoromethyl-containing analogs .
- ADMET profiling : Use tools like SwissADME to estimate lipophilicity (LogP) and bioavailability, critical for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
